molecular formula C14H12ClNO B1289815 (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone CAS No. 106841-04-7

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone

Cat. No.: B1289815
CAS No.: 106841-04-7
M. Wt: 245.7 g/mol
InChI Key: MXUQMGQNTODIEL-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone is a versatile chemical compound with the molecular formula C14H12ClNO. It is known for its unique structural properties, which make it valuable in various scientific research fields, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

The synthesis of (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-4’-methyl-3-nitrobenzophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or alkoxide ions

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.

Comparison with Similar Compounds

(3-Amino-4-chlorophenyl)(4-methylphenyl)methanone can be compared with similar compounds such as:

    (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone: This compound has a similar structure but includes a pyrazole ring, which may confer different chemical and biological properties.

    (3-Amino-4-chlorophenyl)methanol: This compound lacks the methylphenyl group, resulting in different reactivity and applications.

    2-Amino-4-methylphenol: This compound has a hydroxyl group instead of a ketone, leading to distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability for various applications.

Properties

IUPAC Name

(3-amino-4-chlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUQMGQNTODIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599725
Record name (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106841-04-7
Record name (3-Amino-4-chlorophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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